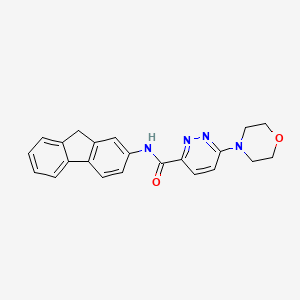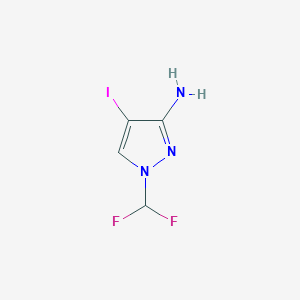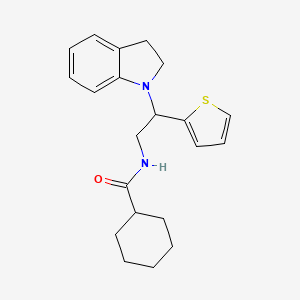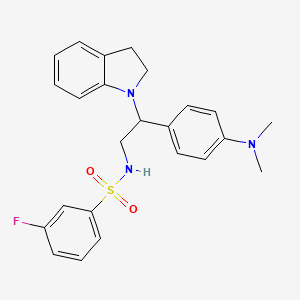
1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea, also known as DPFU, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of pyrimidines and has been found to have promising effects in the field of cancer research.
Applications De Recherche Scientifique
Self-Assembly and Molecular Unfolding
Heterocyclic ureas have been studied for their ability to undergo conformational changes and self-assembly into complex structures. For example, Corbin et al. (2001) explored the complexation-induced unfolding of heterocyclic ureas, revealing that these compounds can equilibrate with multiply hydrogen-bonded complexes, mimicking a primitive version of the helix-to-sheet transition shown by peptides. This property makes them useful for designing self-assembling materials (Corbin et al., 2001).
Molecular Imaging and Cancer Therapy
Gil et al. (2021) investigated a phenoxypyrimidine urea derivative, AKF-D52, for its antiproliferative effects on non-small cell lung cancer cells. The study found that AKF-D52 induces both caspase-dependent and -independent apoptosis and cytoprotective autophagy, suggesting its potential as a therapeutic agent for lung cancer (Gil et al., 2021).
Antitumor Activity
Shao et al. (2014) synthesized a series of 4-anilino-6-phenylpyrimidines containing a urea moiety and evaluated their antiproliferative activities against various human tumor cell lines. Some compounds showed significant cytotoxicity, surpassing that of 5-fluorouracil, indicating the potential of urea derivatives in cancer treatment (Shao et al., 2014).
Molecular Complexation for Nonlinear Optics
Muthuraman et al. (2001) utilized molecular complexation to engineer noncentrosymmetric structures with ideal orientations of chromophores linked by hydrogen bonds for nonlinear optics applications. This study showcases the role of urea derivatives in the development of new materials with quadratic nonlinear optical behavior (Muthuraman et al., 2001).
Synthesis and Reactivity
Konovalova et al. (2015) explored the synthesis and reactions of N-carbamoyl-1,4-benzoquinone imines, demonstrating the activated and sterically strained C=N bond's reactivity with alcohols to afford various urea derivatives. This research provides insights into the synthetic versatility and chemical reactivity of urea compounds (Konovalova et al., 2015).
Propriétés
IUPAC Name |
1-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c1-12-17(24-18(25)23-15-8-6-7-14(20)11-15)13(2)22-19(21-12)26-16-9-4-3-5-10-16/h3-11H,1-2H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSULOFVAZAZQBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC2=CC=CC=C2)C)NC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2459021.png)

![N-[1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2459025.png)

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3-chlorobenzoate](/img/structure/B2459029.png)

![3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2459031.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide](/img/structure/B2459032.png)



![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2459038.png)

![ethyl 2-(2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2459040.png)